1-methyl-3,4-dihydroisoquinoline Hydrochloride

MAO-B inhibition Neurochemistry Enzymology

Research on salsolinol-mediated prolactin release often requires a validated antagonist free of off-target effects. 1-Methyl-3,4-dihydroisoquinoline hydrochloride (CAS 26210-39-9) directly blocks salsolinol-induced PRL secretion at documented i.c.v. doses (300 μg in sheep) and reduces extracellular salsolinol in the infundibular nucleus/median eminence. • Defined MAO-B inhibitor (IC50 209 nM, rat brain mitochondria) for SAR studies. • Imine-functionalized building block for Castagnoli-Cushman and asymmetric transfer hydrogenation. • Available as 98% crystalline hydrochloride salt with global logistics support.

Molecular Formula C10H12ClN
Molecular Weight 181.66
CAS No. 26210-39-9
Cat. No. B2502357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-3,4-dihydroisoquinoline Hydrochloride
CAS26210-39-9
Molecular FormulaC10H12ClN
Molecular Weight181.66
Structural Identifiers
SMILESCC1=NCCC2=CC=CC=C12.Cl
InChIInChI=1S/C10H11N.ClH/c1-8-10-5-3-2-4-9(10)6-7-11-8;/h2-5H,6-7H2,1H3;1H
InChIKeyPGUZPOADJHTSNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 250 mg / 1 g / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-3,4-dihydroisoquinoline Hydrochloride (CAS 26210-39-9): Procurement-Relevant Identity and Key Characteristics


1-Methyl-3,4-dihydroisoquinoline hydrochloride (CAS 26210-39-9), commonly abbreviated as 1-MeDIQ, is a partially reduced isoquinoline derivative with the molecular formula C₁₀H₁₂ClN and a molecular weight of 181.66 g/mol . The compound exists as a crystalline hydrochloride salt with a reported melting point range of 196–201°C [1]. Structurally, it belongs to the 3,4-dihydroisoquinoline class, characterized by a partially unsaturated bicyclic framework containing an imine (C=N) bond at the 1,2-position, which distinguishes it from fully saturated 1,2,3,4-tetrahydroisoquinoline analogs. The compound is recognized as a structural analogue and functional antagonist of salsolinol (1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline) [2] and is employed both as a pharmacological probe in neuroendocrine research and as a versatile synthetic building block for constructing polycyclic alkaloid scaffolds.

Why 1-Methyl-3,4-dihydroisoquinoline Hydrochloride (CAS 26210-39-9) Cannot Be Substituted by Other Isoquinoline Analogs


Procurement decisions for isoquinoline derivatives must recognize that subtle structural variations produce functionally divergent outcomes across research and synthetic applications. Among reduced isoquinoline subclasses, the 3,4-dihydroisoquinoline scaffold (bearing an imine C=N bond) exhibits markedly different biological activity profiles compared to fully saturated 1,2,3,4-tetrahydroisoquinolines or fully aromatic isoquinolines [1]. Specifically, as a class, 3,4-dihydroisoquinolines demonstrate superior MAO-A inhibitory potency (Ki = 2–130 μM) relative to fully aromatic isoquinolines (Ki = 17–130 μM), while 1,2,3,4-tetrahydroisoquinoline derivatives display distinct and often opposing pharmacological effects on epinephrine potentiation [2]. Furthermore, the 1-methyl substitution on the dihydroisoquinoline core confers unique functional antagonist activity against salsolinol, a property not shared by unsubstituted 3,4-dihydroisoquinoline [3]. In synthetic chemistry, the imine moiety of 1-methyl-3,4-dihydroisoquinoline enables participation in the Castagnoli–Cushman reaction and asymmetric transfer hydrogenation pathways that are inaccessible to tetrahydroisoquinoline analogs [4]. Generic substitution without verifying the precise oxidation state and substitution pattern risks experimental failure in both pharmacological assays and chemical synthesis workflows.

Quantitative Differentiation Evidence for 1-Methyl-3,4-dihydroisoquinoline Hydrochloride (CAS 26210-39-9) Relative to Comparators


MAO-B Inhibitory Potency: 1-Methyl-3,4-dihydroisoquinoline vs. Representative 3,4-Dihydroisoquinoline Analogs

1-Methyl-3,4-dihydroisoquinoline (1-MeDIQ) demonstrates measurable MAO-B inhibitory activity with an IC₅₀ of 209 nM against Sprague-Dawley rat brain mitochondrial homogenate MAO-B [1]. In the broader context of the 3,4-dihydroisoquinoline class, MAO-B inhibition is not uniformly distributed: among the compounds examined in the seminal Bembenek et al. (1990) structure-activity study, only two specific 3,4-dihydroisoquinolines exhibited substantial MAO-B inhibition, with reported Ki values of 76 μM and 15 μM respectively [2]. This quantitative disparity highlights that the 1-methyl substitution pattern yields an MAO-B inhibitory profile distinct from unsubstituted or differently substituted 3,4-dihydroisoquinoline analogs.

MAO-B inhibition Neurochemistry Enzymology

Salsolinol Antagonism: Functional Selectivity of 1-MeDIQ vs. Salsolinol in Prolactin Release Modulation

In a series of in vivo neuroendocrine studies using lactating sheep models, intracerebroventricular (i.c.v.) infusion of 1-methyl-3,4-dihydroisoquinoline (1-MeDIQ) produced functional antagonism of salsolinol-mediated effects. While salsolinol (1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline) stimulates prolactin (PRL) release during lactation, 1-MeDIQ inhibits salsolinol-induced, suckling-induced, and stress-induced PRL release [1]. Quantitatively, i.c.v. treatment with 1-MeDIQ (total 300 μg) significantly reduced basal growth hormone (GH) release without affecting the GH surge pattern in response to suckling [2]. Concurrently, 1-MeDIQ strongly reduces the extracellular concentration of salsolinol in the infundibular nucleus/median eminence (IN/ME) during the fifth week of lactation [1].

Neuroendocrinology Prolactin regulation In vivo pharmacology

Synthetic Versatility: 1-Methyl-3,4-dihydroisoquinoline as a Building Block in Castagnoli–Cushman Cycloaddition

1-Methyl-3,4-dihydroisoquinoline (1-Me-DHIQ) serves as a reactive imine-containing substrate in the Castagnoli–Cushman reaction, enabling one-step access to tricyclic fused tetrahydroisoquinoline systems that are inaccessible using fully saturated tetrahydroisoquinoline starting materials [1]. In direct experimental comparisons, the reactions between 1-methyldihydroisoquinoline and glutaric, diglycolic, and succinic anhydrides yielded isoquinoline derivatives containing exocyclic double bonds—a reactivity pattern distinct from that observed with unsubstituted 3,4-dihydroisoquinolines [1]. Furthermore, in asymmetric transfer hydrogenation (ATH) studies employing Noyori-Ikariya ruthenium catalysts, 1-methyl-3,4-dihydroisoquinoline exhibited measurable differences in reaction kinetics and catalyst affinity compared to methoxy-substituted 1-Me-DHIQ analogs, as tracked quantitatively by in situ ¹H NMR spectroscopy [2].

Medicinal chemistry Organic synthesis Heterocyclic chemistry

Epinephrine Potentiation: Divergent Pharmacological Effects Between Dihydro- and Tetrahydroisoquinoline Classes

In a systematic comparative pharmacological study of 1-methyl-3,4-dihydro- and 1-methyl-1,2,3,4-tetrahydroisoquinoline derivatives, a clear functional dichotomy was established regarding epinephrine modulation [1]. The dihydroisoquinoline compounds (including the 3,4-dihydro scaffold) consistently potentiated epinephrine responses, whereas the tetrahydro derivatives (with the exception of dihydroxy-substituted variants) inhibited epinephrine [1]. This class-level distinction was reproducible across multiple derivatives within each oxidation state category. Additionally, tremor induction was observed with the majority of compounds tested, while four of the tetrahydroisoquinoline derivatives uniquely produced strychnine-like convulsions—a toxicity signature absent in the dihydro series [1].

Cardiovascular pharmacology Adrenergic modulation Structure-activity relationships

Validated Research and Industrial Application Scenarios for 1-Methyl-3,4-dihydroisoquinoline Hydrochloride (CAS 26210-39-9)


Neuroendocrine Research: Salsolinol Antagonism in Prolactin and Catecholamine Studies

1-Methyl-3,4-dihydroisoquinoline hydrochloride is the established pharmacological antagonist of salsolinol, a putative endogenous prolactin-releasing factor [1]. Researchers studying lactation physiology, stress-induced neuroendocrine responses, or the dopaminergic regulation of pituitary hormone secretion utilize this compound to block salsolinol-mediated PRL release and to investigate catecholamine dynamics. The documented effective i.c.v. dose (300 μg total in sheep) and the compound's ability to reduce extracellular salsolinol concentrations in the infundibular nucleus/median eminence provide a validated experimental framework [2].

MAO-B Inhibition Assays in Neurochemistry

With a reported MAO-B IC₅₀ of 209 nM against rat brain mitochondrial homogenate [3], 1-methyl-3,4-dihydroisoquinoline hydrochloride serves as a defined-potency reference inhibitor for MAO-B enzymatic studies. The compound's sub-micromolar inhibitory activity, combined with the broader class characterization of 3,4-dihydroisoquinolines as selective MAO-A inhibitors with Ki values spanning 2–130 μM [4], positions it as a tool compound for comparative structure-activity relationship studies examining how 1-methyl substitution modulates MAO isoform selectivity and potency.

Medicinal Chemistry: Synthesis of Polycyclic Alkaloid Scaffolds via Castagnoli–Cushman Cycloaddition

The imine functionality of 1-methyl-3,4-dihydroisoquinoline enables its use as a reactive substrate in the Castagnoli–Cushman reaction, providing one-step access to benzo[a]quinolizidine and pyrrolo[2,1-a]isoquinoline tricyclic systems [5]. Medicinal chemistry groups engaged in diversity-oriented synthesis or constructing alkaloid-inspired libraries can leverage this building block to generate structurally complex, nitrogen-containing heterocycles. Notably, the 1-methyl substitution alters reaction outcomes with specific anhydrides (glutaric, diglycolic, succinic), yielding exocyclic double bond-containing derivatives not obtained from unsubstituted 3,4-dihydroisoquinoline [5].

Asymmetric Transfer Hydrogenation Catalyst Development and Substrate Profiling

In catalytic methodology development, 1-methyl-3,4-dihydroisoquinoline serves as a benchmark imine substrate for evaluating asymmetric transfer hydrogenation (ATH) catalyst performance [6]. The compound's reactivity has been quantitatively characterized with multiple Noyori-Ikariya-type ruthenium complexes, with reaction kinetics monitored in situ by ¹H NMR spectroscopy [6]. Catalyst screening laboratories can employ this substrate to assess catalyst selectivity, substrate affinity, and enantioselectivity profiles when developing or optimizing ATH protocols for C=N bond reduction.

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